![molecular formula C17H17N3O2 B7471720 N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide](/img/structure/B7471720.png)
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug development. This compound belongs to the family of indazole-based synthetic cannabinoids and has been found to exhibit high affinity and potency for the cannabinoid receptor CB1.
Mécanisme D'action
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide exerts its effects by binding to the cannabinoid receptor CB1, which is primarily found in the central nervous system. This binding results in the activation of various signaling pathways, leading to the modulation of neurotransmitter release and subsequent physiological effects.
Biochemical and Physiological Effects:
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide has been found to exhibit a range of biochemical and physiological effects, including analgesic, anxiolytic, and anti-inflammatory properties. Additionally, it has been found to induce hypothermia and alter locomotor activity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide in lab experiments is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for studying the physiological effects of cannabinoid receptor activation. However, one of the limitations of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide is its potential toxicity and adverse effects, which must be carefully considered when designing experiments.
Orientations Futures
There are numerous future directions for research involving N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide, including the investigation of its potential therapeutic applications in the treatment of various medical conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the CB1 receptor. Finally, the development of novel synthetic cannabinoids based on the structure of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide may lead to the discovery of new drugs with improved therapeutic profiles.
Méthodes De Synthèse
The synthesis of N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide involves the reaction of N-phenylacetamide with 3-methyl-2-oxobenzimidazole in the presence of N-methylmorpholine and triethylamine. The resulting product is then purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry and drug development. One of the major areas of research has been the investigation of its mechanism of action and its effects on the cannabinoid receptor CB1. Additionally, N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide has been studied for its potential therapeutic applications in the treatment of various medical conditions, including pain, anxiety, and inflammation.
Propriétés
IUPAC Name |
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-18(13-8-4-3-5-9-13)16(21)12-20-15-11-7-6-10-14(15)19(2)17(20)22/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDYJIMTXGYRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(=O)N(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-methyl-2-oxobenzimidazol-1-yl)-N-phenylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.